
3-Bromo-2-methylphenylisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methylphenylisothiocyanate: is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylphenylisothiocyanate typically involves the reaction of 3-Bromo-2-methylaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under anhydrous conditions. The process involves the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic nature of thiophosgene.
化学反応の分析
Types of Reactions: 3-Bromo-2-methylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
科学的研究の応用
Chemistry: 3-Bromo-2-methylphenylisothiocyanate is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 3-Bromo-2-methylphenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited to modify proteins, peptides, and other biomolecules, thereby affecting their function and activity.
Molecular Targets and Pathways:
Proteins and Peptides: The compound can modify cysteine residues in proteins, leading to changes in protein structure and function.
Enzymes: It can inhibit enzyme activity by covalently modifying active site residues.
Cell Signaling Pathways: By modifying key signaling proteins, the compound can influence various cellular pathways.
類似化合物との比較
Phenylisothiocyanate: Lacks the bromine and methyl groups, making it less reactive.
4-Bromo-2-methylphenylisothiocyanate: Similar structure but with the bromine atom in a different position, leading to different reactivity and properties.
2-Methylphenylisothiocyanate: Lacks the bromine atom, resulting in different chemical behavior.
Uniqueness: 3-Bromo-2-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H6BrNS |
|---|---|
分子量 |
228.11 g/mol |
IUPAC名 |
1-bromo-3-isothiocyanato-2-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 |
InChIキー |
GSTDQYZNPIOQRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Br)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


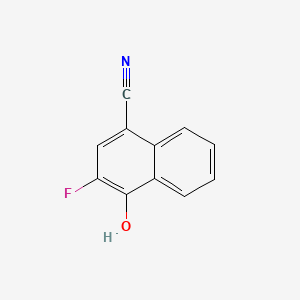

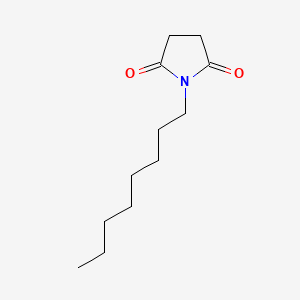
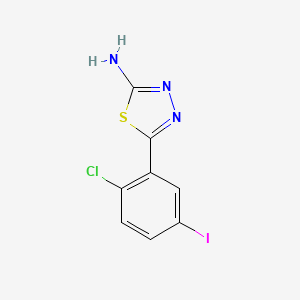
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)

![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
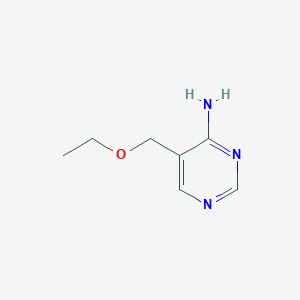


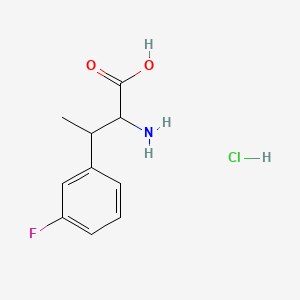
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)


